In Vitro Potency Against HSV vs. AIU
AIC demonstrates significantly greater antiviral potency than its uridine counterpart, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU). In studies using herpes simplex virus (HSV), AIC was found to be a more potent inhibitor of viral replication in vitro [1]. While both compounds share the critical 5'-amino modification that confers a favorable toxicity profile, AIC's cytosine base enhances its antiviral activity, making it a more effective agent in cellular models of HSV infection [1].
| Evidence Dimension | In vitro antiviral potency against HSV |
|---|---|
| Target Compound Data | More potent than AIU |
| Comparator Or Baseline | 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU) |
| Quantified Difference | Qualitative assessment (AIC > AIU) |
| Conditions | Herpes simplex virus (HSV) in vitro assays |
Why This Matters
This direct comparison within the same study confirms that for researchers seeking maximal in vitro anti-HSV activity within the low-toxicity 5'-amino class, AIC is the empirically superior choice over AIU.
- [1] Prusoff, W. H. (1976). Potential radiosensitizing antiviral and anticancer pyrimidine nucleosides. Technical progress report, June 1, 1975--December 22, 1975. [UV radiation]. OSTI Identifier: 7350788. View Source
